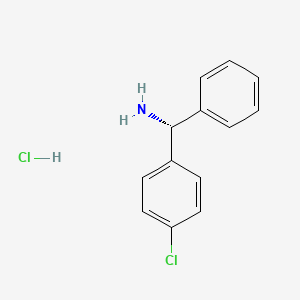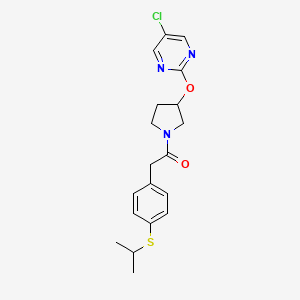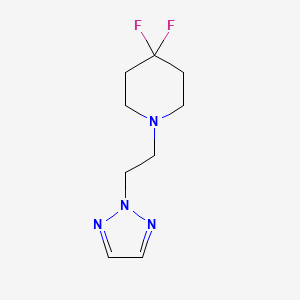
醋酸氯己定
描述
盐酸氯己定是一种消毒剂和防腐剂,其化学式为 C26H38Cl2N10O4。它被广泛用于手术前皮肤消毒、伤口清洁、预防牙菌斑和治疗口腔酵母菌感染。 它也被用于消毒手术器械和防止导尿管堵塞 .
科学研究应用
盐酸氯己定在科学研究中有着广泛的应用:
化学: 它被用作各种化学制剂中的消毒剂和防腐剂。
生物学: 盐酸氯己定用于微生物学研究中以抑制细菌和真菌的生长。
医学: 它广泛应用于医疗环境中,用于皮肤消毒、伤口清洁,以及作为牙科护理中的防腐剂。
作用机制
盐酸氯己定通过破坏微生物的细胞膜来发挥作用。带正电的氯己定阳离子与带负电的细菌细胞壁结合,使细胞壁不稳定并干扰渗透作用。这会导致细胞内物质泄漏,最终导致细胞死亡。 在较高浓度下,氯己定会导致细胞质凝固,进一步增强其杀菌作用 .
生化分析
Biochemical Properties
Chlorhexidine diacetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a cationic bis-biguanide that binds to negatively charged sites on microbial cell walls, leading to cell membrane disruption and leakage of intracellular contents . This interaction is primarily electrostatic, allowing Chlorhexidine diacetate to destabilize the cell wall and interfere with osmosis . Additionally, it has been shown to bind to proteins in human tissues, such as skin and mucous membranes, leading to prolonged antimicrobial activity .
Cellular Effects
Chlorhexidine diacetate exerts profound effects on various types of cells and cellular processes. It disrupts cell function by binding to the cell membrane and causing leakage of intracellular materials . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, Chlorhexidine diacetate causes the precipitation of cytoplasmic components, leading to cell death . In eukaryotic cells, it can cause morphological changes and impact cellular processes such as protein synthesis and energy production .
Molecular Mechanism
The molecular mechanism of Chlorhexidine diacetate involves its interaction with microbial cell membranes. As a positively charged molecule, it binds to negatively charged phosphate groups on the cell surface, disrupting the integrity of the cell wall and allowing Chlorhexidine diacetate to enter the cell . Once inside, it precipitates cytoplasmic components, leading to cell death . At lower concentrations, Chlorhexidine diacetate exhibits bacteriostatic effects by causing leakage of intracellular substances, while at higher concentrations, it is bactericidal and causes cytoplasmic precipitation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chlorhexidine diacetate change over time. It is most stable within a pH range of 5 to 8, with hydrolysis occurring at extreme pH levels . Over time, Chlorhexidine diacetate can degrade, especially when exposed to high temperatures or alkaline conditions . Long-term studies have shown that Chlorhexidine diacetate maintains its antimicrobial activity over extended periods, although its efficacy may decrease due to degradation .
Dosage Effects in Animal Models
The effects of Chlorhexidine diacetate vary with different dosages in animal models. At lower concentrations, it is effective in reducing microbial load without causing significant adverse effects . At higher doses, Chlorhexidine diacetate can cause toxic effects, such as liver necrosis and bronchopneumonia in dogs . These adverse effects highlight the importance of using appropriate dosages to balance efficacy and safety.
Metabolic Pathways
Chlorhexidine diacetate is known to bind to albumin in both serum and saliva, although the extent of this binding is unclear . Due to its poor absorption in the gastrointestinal tract, it is unlikely to undergo significant metabolic conversion . This limited metabolism suggests that Chlorhexidine diacetate primarily exerts its effects through direct interactions with microbial cells rather than through metabolic pathways.
Transport and Distribution
Within cells and tissues, Chlorhexidine diacetate is transported and distributed by binding to proteins and other biomolecules . Its positive charge allows it to interact with negatively charged sites on cell membranes, facilitating its localization and accumulation in target areas . This binding also contributes to its prolonged antimicrobial activity, as it is slowly released from bound sites over time .
Subcellular Localization
Chlorhexidine diacetate localizes to specific subcellular compartments, where it exerts its antimicrobial effects. It primarily targets the cell membrane and cytoplasm, causing structural damage and leakage of intracellular contents . In bacterial cells, Chlorhexidine diacetate can cause extensive lysis and loss of cytoplasmic material . In eukaryotic cells, it can induce morphological changes and impact cellular processes by interacting with membrane lipids and proteins .
准备方法
合成路线和反应条件
盐酸氯己定可通过在乙二醇醚等溶剂存在下,使六亚甲基-二氰基胍与对氯苯甲酰胺盐酸盐反应来合成。反应在回流条件下于 165°C 进行 3 小时。 然后过滤得到的反应混合物以获得白色固体,然后进一步纯化以得到盐酸氯己定 .
工业生产方法
在工业生产中,盐酸氯己定通过类似的合成路线但规模更大而生产。 该工艺涉及对反应条件和纯化步骤的精确控制,以确保最终产品的高产率和纯度 .
化学反应分析
反应类型
盐酸氯己定会发生各种化学反应,包括:
氧化: 盐酸氯己定在特定条件下可以被氧化,导致形成不同的氧化产物。
还原: 该化合物可以被还原形成不同的还原产物。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生不同的氧化衍生物,而还原可以产生盐酸氯己定的各种还原形式 .
相似化合物的比较
盐酸氯己定通常与其他氯己定盐,如葡萄糖酸氯己定和盐酸氯己定进行比较。虽然所有这些化合物都具有相似的抗菌特性,但盐酸氯己定在其特定应用和某些制剂中的有效性方面是独一无二的。 例如,葡萄糖酸氯己定更常用于牙科护理产品,而盐酸氯己定更适合某些防腐敷料 .
类似化合物列表
- 葡萄糖酸氯己定
- 盐酸氯己定
- 氯己定游离碱
属性
IUPAC Name |
acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRFFJWBUDTUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032345 | |
| Record name | Chlorhexidine diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Reference #1] White powder; [Aldrich MSDS] | |
| Record name | Chlorhexidine acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
56-95-1 | |
| Record name | Chlorhexidine acetate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorhexidine diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorhexidine di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORHEXIDINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5908ZUF22Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Chlorhexidine acetate against bacteria?
A1: Chlorhexidine acetate exerts its bactericidal effect primarily by disrupting the integrity and function of the bacterial cell membrane. [] This disruption leads to leakage of intracellular components and ultimately cell death.
Q2: Is there evidence suggesting other mechanisms contributing to Chlorhexidine acetate's antimicrobial activity?
A2: Yes, research suggests that active efflux pumps play a significant role in Chlorhexidine acetate resistance in bacteria like Klebsiella pneumoniae. [] This implies that efflux pump inhibition could potentially enhance Chlorhexidine acetate's efficacy.
Q3: Does Chlorhexidine acetate demonstrate any residual antimicrobial activity?
A3: Yes, studies have shown that Chlorhexidine acetate at a concentration of 0.05% exhibits residual bactericidal activity for up to 6 hours after a single irrigation in canine wound models. []
Q4: What is the molecular formula and weight of Chlorhexidine acetate?
A4: While this specific information is not directly provided in the provided research excerpts, it is widely known that Chlorhexidine diacetate (another name for Chlorhexidine acetate) possesses the molecular formula C22H30Cl2N10 · 2C2H4O2 and a molecular weight of 597.7 g/mol.
Q5: Is there any spectroscopic data available for Chlorhexidine acetate in these studies?
A6: Yes, several studies utilize ultraviolet (UV) spectrophotometry for the quantification of Chlorhexidine acetate. A common wavelength for detection is 254 nm. [] Other wavelengths like 259 nm [] and 260 nm [] are also employed depending on the specific analytical method.
Q6: How does the presence of alcohol impact the quantification of Chlorhexidine acetate using HPLC?
A7: The use of alcohol as a solvent can affect the accurate measurement of Chlorhexidine acetate content using HPLC. Research showed that increasing concentrations of ethanol, n-propanol, and isopropanol led to higher variance rates in Chlorhexidine acetate content determination. []
Q7: Can Chlorhexidine acetate be incorporated into provisional cements without compromising their properties?
A8: Research indicates that incorporating Chlorhexidine diacetate at 7.5% w/w into provisional cements does not negatively impact their tensile strength, even after prolonged aging in saline solution. [] This highlights its potential for developing antimicrobial dental materials.
Q8: What is the impact of incorporating Chlorhexidine on the fluoride-releasing properties of glass ionomer cements (GICs)?
A9: Studies show that the addition of Chlorhexidine diacetate or digluconate to GICs may lead to a decrease in cumulative fluoride release compared to the unmodified GIC. [] This effect is attributed to potential interactions between the cationic molecules of Chlorhexidine and fluoride ions.
Q9: Are there formulation strategies to enhance the sustained release of Chlorhexidine acetate?
A10: Yes, research highlights the development of a W/O/W multiple emulsion containing Chlorhexidine acetate, designed for prolonged release. This emulsion demonstrated stable release over 13 days and exhibited promising antibacterial effects against Porphyromonas gingivalis in vitro. []
Q10: What are the identified mechanisms of resistance to Chlorhexidine acetate in bacteria?
A11: Research primarily points to active efflux as a major mechanism of resistance to Chlorhexidine acetate, particularly in Klebsiella pneumoniae isolates. [] This highlights the potential of efflux pump inhibitors as adjunctive therapy to combat resistance.
Q11: Does Chlorhexidine diacetate induce any adverse effects when used as a joint lavage fluid?
A12: Studies using a 0.05% w/v Chlorhexidine diacetate solution for stifle lavage in healthy dogs revealed a more intense synovitis compared to lactated Ringer's solution. [] This finding suggests potential inflammatory effects on synovial membranes, warranting further investigation into the duration and underlying mechanisms.
Q12: What are some analytical techniques employed for the quantification of Chlorhexidine acetate?
A12: Several techniques are employed for Chlorhexidine acetate quantification, including:
- Ultraviolet (UV) spectrophotometry: Utilized for direct measurement of Chlorhexidine acetate absorbance at specific wavelengths. [, , , ]
- High-performance liquid chromatography (HPLC): Employed for separating and quantifying Chlorhexidine acetate in complex mixtures, offering high sensitivity and accuracy. [, , , , , , ]
- Resonance Rayleigh scattering (RRS) method: This method takes advantage of the enhanced scattering intensity observed when Chlorhexidine acetate interacts with specific reagents. [, ]
Q13: Have alternative analytical methods been explored for Chlorhexidine acetate determination?
A14: Yes, besides conventional techniques like HPLC and UV spectrophotometry, researchers have explored the use of charge transfer reactions for Chlorhexidine acetate quantification. [, ] This method involves reacting Chlorhexidine acetate with specific reagents to form charge transfer complexes detectable using spectrophotometry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

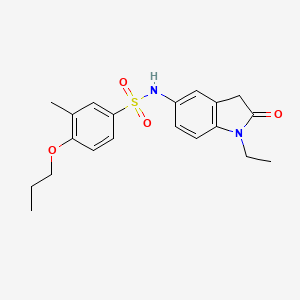
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)
![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)
![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)
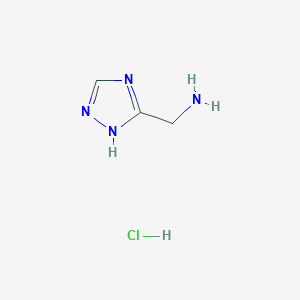
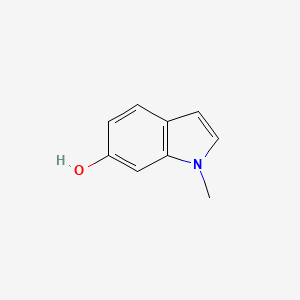
![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)
